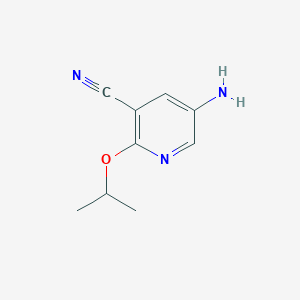

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a propan-2-yloxy group, and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloropyridine-3-carbonitrile.

Amination: The 2-chloropyridine-3-carbonitrile undergoes nucleophilic substitution with ammonia to introduce the amino group at the 5-position.

Alkylation: The resulting 5-amino-2-chloropyridine-3-carbonitrile is then subjected to alkylation with isopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yloxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Alkoxides in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various alkoxy-substituted pyridine derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

Cancer Treatment:

One of the primary applications of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is its potential role as an inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a crucial regulator in the DNA damage response pathway, making it a target for cancer therapies. Inhibiting CHK1 can enhance the efficacy of DNA-damaging agents used in cancer treatment. Research indicates that compounds with similar structures have shown promising results in preclinical studies for treating various cancers, including breast and colorectal cancers .

Antimicrobial Activity:

Recent studies have also investigated the antimicrobial properties of pyridine derivatives, including this compound. Compounds in this class have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The minimum inhibitory concentrations (MICs) reported for related compounds indicate significant antibacterial effects comparable to established antibiotics .

Biological Activities

Inhibition Studies:

Research indicates that this compound exhibits significant inhibitory effects on CHK1, leading to increased sensitivity of cancer cells to chemotherapeutic agents . This mechanism highlights its potential as an adjunct therapy in cancer treatment protocols.

Antimicrobial Efficacy:

In vitro studies have shown that related pyridine compounds possess strong antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, some derivatives have been tested against strains like Escherichia coli and Staphylococcus aureus, yielding MIC values that suggest effective antibacterial action .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in research settings:

Mécanisme D'action

The mechanism of action of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

5-Amino-2-(methoxy)pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

5-Amino-2-(ethoxy)pyridine-3-carbonitrile: Contains an ethoxy group instead of a propan-2-yloxy group.

5-Amino-2-(butoxy)pyridine-3-carbonitrile: Features a butoxy group in place of the propan-2-yloxy group.

Uniqueness: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is unique due to the specific steric and electronic effects imparted by the propan-2-yloxy group. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different alkoxy groups.

Activité Biologique

5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile functional group. Understanding its biological activity is crucial for its potential applications in drug development, particularly in the fields of oncology and antimicrobial therapy.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group may enhance hydrogen bonding interactions, while the carbonitrile group could facilitate binding through dipole-dipole interactions. Although detailed studies are still required to elucidate specific pathways, preliminary findings suggest that this compound may modulate biological processes related to cell proliferation and apoptosis .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyridine rings have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The cytotoxic effects of such compounds are often evaluated using assays like MTT or SRB, which measure cell viability post-treatment .

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is well-documented. Compounds similar to this compound have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be in the low micromolar range, indicating their effectiveness against resistant pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Efficacy : A study examining a series of pyridine derivatives found that those with amino substitutions exhibited enhanced cytotoxicity against A549 cells, with IC50 values significantly lower than standard chemotherapeutic agents .

- Antimicrobial Screening : Another investigation screened various pyridine-based compounds against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed selective toxicity towards resistant strains .

Data Tables

Propriétés

IUPAC Name |

5-amino-2-propan-2-yloxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6(2)13-9-7(4-10)3-8(11)5-12-9/h3,5-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRANYEYCQTYTRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.